molecular formula C14H10O3S B13803144 9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one CAS No. 7144-28-7

9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one

Cat. No.: B13803144
CAS No.: 7144-28-7
M. Wt: 258.29 g/mol
InChI Key: OCKPKHNGOMRNNC-UHFFFAOYSA-N
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Description

9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[440]deca-1,3,5-trien-7-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the use of rhodium complexes as catalysts. The reaction sequence includes head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . This method is notable for its efficiency and the ability to produce the desired bicyclic structure in a one-pot procedure.

Chemical Reactions Analysis

9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one undergoes various chemical reactions, including:

Scientific Research Applications

9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways .

Comparison with Similar Compounds

Similar compounds to 9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one include:

Properties

CAS No.

7144-28-7

Molecular Formula

C14H10O3S

Molecular Weight

258.29 g/mol

IUPAC Name

2-(3-hydroxyphenyl)-3,1-benzoxathiin-4-one

InChI

InChI=1S/C14H10O3S/c15-10-5-3-4-9(8-10)14-17-13(16)11-6-1-2-7-12(11)18-14/h1-8,14-15H

InChI Key

OCKPKHNGOMRNNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(S2)C3=CC(=CC=C3)O

Origin of Product

United States

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